molecular formula C13H9BrClNO B5676156 3-bromo-N-(2-chlorophenyl)benzamide

3-bromo-N-(2-chlorophenyl)benzamide

Cat. No.: B5676156
M. Wt: 310.57 g/mol
InChI Key: BKPBDFBQQGBYBP-UHFFFAOYSA-N
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Description

3-bromo-N-(2-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO It is a member of the benzamide family, characterized by the presence of a bromine atom at the 3-position and a chlorine atom at the 2-position on the phenyl ring attached to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-chlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(2-chlorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chlorophenyl)benzamide is not well-documented. like other benzamide derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2-Bromo-N-(3-chlorophenyl)benzamide

Uniqueness

3-bromo-N-(2-chlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties compared to other similar compounds .

Properties

IUPAC Name

3-bromo-N-(2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPBDFBQQGBYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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